Methyl 8-methylquinoline-4-carboxylate
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Overview
Description
Methyl 8-methylquinoline-4-carboxylate is an organic compound with the molecular formula C12H11NO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: One of the common methods for synthesizing quinoline derivatives involves the Friedländer synthesis. This method typically uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst.
Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method has gained popularity due to its efficiency and reduced reaction times. It involves the use of microwave radiation to accelerate the reaction between the starting materials.
Green Chemistry Approaches: Recent advances have focused on using environmentally friendly methods, such as solvent-free reactions and the use of recyclable catalysts like ionic liquids and clay
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydrogenated quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Methyl 8-methylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can also bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect pathways related to cell signaling, apoptosis, and metabolic processes
Comparison with Similar Compounds
Methyl 8-methylquinoline-4-carboxylate can be compared with other quinoline derivatives:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Quinoline N-oxide: Used in organic synthesis and as an intermediate in the production of other chemicals.
4-Hydroxyquinoline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness:
Structural Features: The presence of a methyl group at the 8-position and a carboxylate ester at the 4-position makes it unique among quinoline derivatives.
Applications: Its specific structural features confer unique properties that are exploited in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 8-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSSKGSCBLWROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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